Home > Products > Screening Compounds P10825 > 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine - 1305208-13-2

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-3366586
CAS Number: 1305208-13-2
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of bromine atoms at the 3rd and 6th positions of the triazolo ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified as a triazolopyridine derivative. Its molecular formula is C6H3Br2N3C_6H_3Br_2N_3, and it has a molecular weight of approximately 232.91 g/mol. The compound’s unique structure and substitution pattern contribute to its reactivity and potential applications in scientific research.

Synthesis Analysis

Methods

The synthesis of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves bromination of [1,2,4]triazolo[4,3-a]pyridine. Common methods include:

  • Bromination Using Bromine or N-Bromosuccinimide (NBS): This method employs bromine or NBS as the brominating agent in solvents like acetic acid or chloroform. The reaction can occur at room temperature or under reflux conditions to enhance yield.
  • One-Pot Synthesis: A more recent approach involves a one-pot synthesis where starting materials undergo intramolecular cyclization and hydrogen transfer to yield the desired product efficiently .

Technical Details

The reaction conditions are crucial for optimizing yields and purity. Typically, a controlled temperature environment is maintained during the bromination process to avoid over-bromination or side reactions.

Molecular Structure Analysis

Structure

The chemical structure of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine features:

  • Bromine Substituents: Located at positions 3 and 6 of the triazolo ring.
  • Triazolo Ring: A five-membered ring containing three nitrogen atoms.

Data

  • IUPAC Name: 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine
  • InChI: InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
  • InChI Key: XCOIIWAHRAUWFE-UHFFFAOYSA-N
  • Canonical SMILES: C1=CN(N=N1)C(=C(C=N)Br)Br
Chemical Reactions Analysis

Reactions

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to produce different derivatives.
  • Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides using palladium catalysts to form more complex structures.

Technical Details

These reactions often require specific catalysts and controlled environments (e.g., temperature and solvent choice) to ensure high yields and selectivity.

Mechanism of Action

The mechanism of action for 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine primarily involves its role as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1). By binding to the active site of IDO1, it prevents the conversion of tryptophan into kynurenine. This inhibition modulates immune responses and has implications for cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetic acid.
  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids/bases.
Applications

Scientific Uses

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

  • Medicinal Chemistry: It serves as an important lead compound for developing inhibitors targeting IDO1 and other enzymes involved in cancer progression.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding which aids in understanding disease mechanisms and therapeutic interventions.
  • Industrial Applications: Its unique reactivity allows it to be used in synthesizing other complex organic compounds for pharmaceutical applications.
Introduction to 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine in Medicinal Chemistry

Structural Significance of Triazolo-Fused Heterocyclic Scaffolds

Triazolo-fused heterocycles constitute a privileged structural class in medicinal chemistry due to their versatile molecular interactions and metabolic stability. The [1,2,4]triazolo[4,3-a]pyridine system, in particular, features:

  • Bidirectional Hydrogen-Bonding Capacity: The triazole nitrogen atoms can function as both hydrogen-bond acceptors (N1, N4) and donors (N2-H in tautomeric forms), enabling interactions with diverse biological targets like kinases and DNA [1] [7].
  • Enhanced π-Deficiency: Fusion amplifies the electron-deficient nature compared to isolated pyridine or triazole rings, promoting interactions with electron-rich protein residues and improving DNA intercalation potential [3] [5].
  • Planar Geometry: The fused system adopts a predominantly planar conformation, facilitating stacking interactions within hydrophobic enzyme pockets or between DNA base pairs [1] [6].

This scaffold’s significance is underscored by its presence in FDA-approved drugs like Trazodone (antidepressant), Dapiprazole (alpha-blocker), and Filgotinib (JAK inhibitor) [3]. In anticancer contexts, its isosteric relationship with purines allows it to mimic endogenous nucleotides, disrupting critical processes like kinase signaling and nucleic acid synthesis. Comparative analysis reveals distinct advantages over related scaffolds:

Table 1: Comparative Analysis of Anticancer-Relevant Nitrogen Heterocycles

Heterocyclic ScaffoldKey Bioactive ExamplesBinding InteractionsMetabolic Stability
[1,2,4]Triazolo[4,3-a]pyridineExperimental c-Met/VEGFR-2 inhibitorsBidirectional H-bonding, π-π stackingHigh (Resists oxidative degradation)
QuinolineCabozantinib, ForetinibHydrophobic pocket occupancy, H-bondingModerate (Susceptible to CYP oxidation)
ImidazoleDacomitinibMetal coordination, H-bondingVariable
PyrimidineOsimertinibH-bonding, π-stackingModerate to High

Data consolidated from [1] [5] [7]

The scaffold’s conformational rigidity reduces entropic penalties during target binding, while its synthetic accessibility enables extensive structural diversification—critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates [3] [5].

Role of Bromine Substituents in Bioactive Compound Design

Bromine atoms at the 3- and 6-positions of the [1,2,4]triazolo[4,3-a]pyridine scaffold confer multifaceted advantages in drug design beyond mere steric occupancy:

  • Electronic Modulation: Bromine’s strong electron-withdrawing inductive effect (-I) enhances the π-deficiency of the core heterocycle. This amplifies electrophilic character, improving interactions with electron-rich biological nucleophiles (e.g., lysine residues in kinase ATP pockets or DNA nucleobases) [7] [9].
  • Halogen Bonding Potential: Bromine acts as an effective halogen bond donor (σ-hole formation) due to its large atomic radius and polarizability. This enables favorable interactions with carbonyl oxygen (C=O) or sulfur (C=S) atoms in target proteins (e.g., kinase hinge regions), with bond strengths estimated at 2–5 kcal/mol—comparable to hydrogen bonds [7] [9].
  • Synthetic Versatility: Bromine serves as a leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification. This facilitates structure-activity relationship (SAR) exploration without redesigning the entire synthetic route [4] [5].
  • Steric Effects: The 3,6-dibromo substitution imposes specific steric constraints, potentially locking the molecule into conformations optimal for target engagement or blocking metabolic soft spots [9].

Evidence for bromine’s bioactivity enhancement comes from multiple triazolopyridine analogues:

Table 2: Bioactivity Enhancement by Bromination in Triazolopyridine Analogues

Compound StructureBiological Target/ActivityPotency vs. Non-Brominated AnalogProposed Bromine Role
3,6-Dibromocarbazole-triazole conjugate [7]Antifungal (Candida spp.)4-8 fold increase in MIC80Membrane depolarization, DNA intercalation
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine [8]Kinase inhibition (Screened)Under investigationHalogen bonding in ATP pocket
3,6-Disubstituted triazolothiadiazines [9]Analgesic/Anti-inflammatorySignificant COX-2 selectivitySteric occlusion of COX-1 binding

Bromine’s impact extends beyond affinity to influence ADME properties: Increased lipophilicity (log P) from bromination may enhance membrane permeability, though this requires balancing with solubility considerations [1] [7].

Historical Development of [1,2,4]Triazolo[4,3-a]pyridine Derivatives in Anticancer Research

The exploration of [1,2,4]triazolo[4,3-a]pyridines in oncology has evolved from serendipitous discovery to rational, target-driven design:

  • Early Exploration (Pre-2010s): Initial studies focused on broad cytotoxicity screening of simple triazolopyridines against standard cancer cell lines (e.g., P388 leukemia). While some exhibited modest activity, mechanisms remained obscure, and selectivity over normal cells was often inadequate [1] [6]. Limited synthetic methodologies constrained structural diversity.
  • Targeted Therapy Era (2010–2020): Advances in cancer biology identified specific tyrosine kinases (e.g., c-Met, VEGFR-2) as high-value targets. Triazolopyridines gained attention as isosteres of quinoline-based kinase inhibitors (e.g., Foretinib). Researchers exploited the scaffold’s ability to occupy ATP-binding pockets while offering improved solubility and synthetic tractability. Key developments included:
  • Introduction of the triazolopyrazine core (bioisostere of triazolopyridine) in c-Met inhibitors, demonstrating nanomolar enzymatic IC₅₀ values [5].
  • Strategic incorporation of hydrogen-bond donors/acceptors (e.g., urea moieties) to mimic hinge-binding interactions of established inhibitors [5].
  • Contemporary Dual/Triple-Inhibitor Strategies (2020–Present): To overcome resistance with single-target agents, recent work focuses on multikinase inhibition. Compound 17l exemplifies this approach: a triazolopyrazine derivative (structurally analogous to triazolopyridine) designed as a dual c-Met/VEGFR-2 inhibitor. It exhibits:
  • IC₅₀ = 26.00 nM (c-Met) and 2.6 µM (VEGFR-2) [5]
  • Potent antiproliferative activity against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cells (IC₅₀ 0.98–1.28 µM) [5]
  • Mechanism confirmed via G0/G1 cell cycle arrest, apoptosis induction, and suppression of c-Met phosphorylation in Western blotting [5]

Table 3: Evolution of Key Triazolopyridine-Related Anticancer Agents

Development PhaseRepresentative CompoundsPrimary TargetsKey Advancements
Early CytotoxicSimple alkyl/aryl substituted derivativesDNA/Non-specificProof-of-concept cytotoxicity; Limited selectivity
Targeted InhibitorsForetinib analogues (Quinoline → Triazolopyrazine replacement)c-Met, VEGFR-2Rational target engagement; IC₅₀ < 50 nM achieved
Dual/Triple InhibitorsCompound 17l [5]c-Met/VEGFR-2Synergistic pathway blockade; Resistance mitigation

The trajectory underscores a shift towards polypharmacology, leveraging the triazolopyridine scaffold’s adaptability to engage multiple oncogenic targets simultaneously. Current synthetic strategies (e.g., Pd-catalyzed coupling of 3,6-dibromo precursors) enable efficient generation of diverse analogues for probing resistance mechanisms and optimizing selectivity [4] [5] [10].

Concluding Remarks

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine exemplifies the strategic convergence of scaffold engineering and halogen functionalization in medicinal chemistry. Its triazolopyridine core provides a versatile, metabolically stable framework capable of diverse target interactions, while the bromine substituents confer electronic, steric, and synthetic advantages critical for potency optimization. The historical progression of related derivatives—from non-specific cytotoxic agents to sophisticated dual kinase inhibitors—highlights this scaffold’s enduring relevance in anticancer drug discovery. Future research will likely exploit the 3,6-dibromo motif as a synthetic handle for generating bespoke libraries targeting emerging oncology targets, leveraging advances in catalysis and structure-based design to realize its full therapeutic potential.

Properties

CAS Number

1305208-13-2

Product Name

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H

InChI Key

XCOIIWAHRAUWFE-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C=C1Br)Br

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.